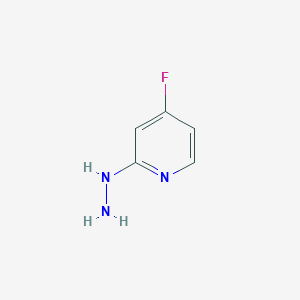

4-Fluoro-2-hydrazinylpyridine

説明

Structure

3D Structure

特性

IUPAC Name |

(4-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHAHPFQRQFJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479262 | |

| Record name | 4-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-92-8 | |

| Record name | 4-Fluoro-2-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837364-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Pyridine Derivatives in Advanced Organic Synthesis

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, playing a crucial role in the development of new pharmaceuticals, agrochemicals, and functional materials. enpress-publisher.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold found in numerous natural products, including vitamins and alkaloids. researchgate.net Its presence can significantly influence the pharmacological profiles of bioactive molecules. dovepress.com

In medicinal chemistry, pyridine derivatives are highly sought after due to their ability to enhance the solubility and bioavailability of drug candidates. enpress-publisher.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. dovepress.com This has led to the development of a wide array of drugs containing the pyridine moiety for treating various diseases, including cancer and bacterial infections. nih.govekb.eg The versatility of the pyridine scaffold allows for extensive structural modifications, making it an invaluable tool for synthetic organic chemists in the quest for new and effective therapeutic agents. enpress-publisher.comresearchgate.net

The Role of Hydrazinylpyridines As Strategic Synthetic Intermediates

Hydrazinylpyridines are a class of pyridine (B92270) derivatives characterized by the presence of a hydrazine (B178648) (-NHNH2) group. This functional group imparts unique reactivity, making these compounds valuable building blocks in organic synthesis. evitachem.comresearchgate.net The hydrazine moiety can participate in a variety of chemical transformations, including the formation of hydrazones and the construction of various heterocyclic ring systems like pyrazoles and triazoles. evitachem.combeilstein-journals.org

The synthesis of hydrazinylpyridines is often achieved through the nucleophilic aromatic substitution of a leaving group, such as a halogen, on the pyridine ring with hydrazine hydrate (B1144303). researchgate.netthieme-connect.com This method has been shown to be efficient for producing a range of substituted hydrazinylpyridines. researchgate.netresearchgate.net These intermediates are then utilized in the construction of more complex molecular architectures. For instance, they are key precursors in the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net

The Rationale for a Dedicated Academic Inquiry into 4 Fluoro 2 Hydrazinylpyridine

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) stands as a primary method for the synthesis of hydrazinylpyridines. nih.govyoutube.com This approach involves the displacement of a leaving group on the pyridine ring by a hydrazine (B178648) nucleophile.

Direct Halogen Displacement with Hydrazine Hydrate (B1144303)

A common and direct route to 2-hydrazinylpyridines involves the reaction of a 2-halopyridine with hydrazine hydrate. chemicalbook.comgoogle.com

In pyridine systems, the position of the leaving group and the presence of other substituents significantly influence the regioselectivity of the substitution reaction. For pyridines, nucleophilic attack is generally favored at the 2- and 4-positions. nih.gov The synthesis of 2-hydrazinylpyridines is often achieved by reacting 2-chloropyridines with hydrazine hydrate. chemicalbook.com The substitution of a halogen at the 2-position is a well-established method for introducing a hydrazine moiety.

The synthesis of related structures, such as 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, also relies on the displacement of a halogen. acs.org The strategic placement of activating and directing groups is crucial for achieving the desired positional isomer.

The outcome of the direct halogen displacement with hydrazine hydrate is highly dependent on the reaction conditions.

Temperature: These reactions are often heated to facilitate the substitution. For instance, the synthesis of various 2-hydrazinylpyridine derivatives is carried out by refluxing the corresponding 2-chloropyridine (B119429) with hydrazine hydrate. chemicalbook.com Heating the reaction mixture to an internal temperature of 60 °C or 100 °C has been reported in related syntheses. orgsyn.org

Solvent: The choice of solvent is critical. Ethanol (B145695) is a commonly used solvent for these reactions. chemicalbook.com Other solvents like 2-methyltetrahydrofuran (B130290) have also been employed. orgsyn.org The solvent can influence the solubility of the reactants and the rate of the reaction.

Inert Atmosphere: To prevent unwanted side reactions, particularly oxidation of hydrazine, these reactions are often conducted under an inert atmosphere, such as nitrogen. orgsyn.org

Table 1: Reaction Conditions for Direct Halogen Displacement

| Parameter | Condition | Source |

| Temperature | Reflux, 60 °C, 100 °C | chemicalbook.comorgsyn.org |

| Solvent | Ethanol, 2-methyltetrahydrofuran | chemicalbook.comorgsyn.org |

| Atmosphere | Inert (e.g., Nitrogen) | orgsyn.org |

Hydrogen Substitution Reactions on Precursor Halopyridines

A patent describes a method for preparing pyridinium (B92312) halide A, a precursor for 2-hydrazinyl pyridine derivatives, through a hydrogen substitution reaction. google.com This involves reacting a precursor compound B with hydrogen in the presence of a solvent, a base, and a catalyst. google.com

Synthesis from Diverse Fluorinated Pyridine Precursors

The synthesis of fluorinated piperidines, which can be seen as saturated analogs of pyridines, has been achieved through a dearomatization-hydrogenation process of fluoropyridine precursors. nih.gov This one-pot rhodium-catalyzed process allows for the highly diastereoselective formation of substituted all-cis-(multi)fluorinated piperidines. nih.gov While this method focuses on piperidines, it highlights the utility of fluoropyridines as versatile starting materials. Although 2- and 4-fluoropyridine (B1266222) derivatives were found to be prone to hydrodefluorination, optimization allowed for the synthesis of all-cis-4-fluoropiperidine derivatives. nih.gov The synthesis of 4-fluoropyridine itself can be achieved via a Balz-Schiemann reaction of 4-aminopyridine, though it requires careful handling due to its instability in aqueous conditions. nii.ac.jp

Multicomponent Reactions and Cascade Processes for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic scaffolds like pyridines and pyrazoles from simple starting materials in a single step. beilstein-journals.orgrsc.orglongdom.orgacsgcipr.org These reactions are advantageous due to their high atom economy and procedural simplicity. rsc.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a multicomponent reaction used to produce dihydropyridines, which can then be oxidized to pyridines. acsgcipr.orgnih.gov

Cascade reactions, which involve a series of intramolecular transformations, have also been employed for the construction of nitrogen-containing ring systems. researchgate.net These processes can lead to the formation of complex molecular architectures from relatively simple precursors. While specific examples for the direct synthesis of this compound via these methods were not prominently found, the principles of MCRs and cascade reactions are highly applicable to the assembly of substituted pyridine scaffolds. researchgate.netnih.gov

Process Optimization and Scale-Up Considerations in Chemical Manufacturing

The successful transition of synthetic routes for this compound and its analogs from laboratory-scale discovery to large-scale industrial production is contingent upon rigorous process optimization and careful consideration of scale-up challenges. Key drivers in this transition include improving process efficiency, ensuring raw material availability, minimizing costs, and guaranteeing the safety and consistency of the final product. The development of a manufacturing process often involves an evolution of the initial synthetic strategy to meet the demands of producing multi-kilogram quantities.

A case study in the development of a two-step synthesis for a structurally related intermediate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, highlights the strategic priorities that guide process optimization. acs.org The core chemical transformation remained consistent from the initial lab-scale route to the scaled-up process; however, the methodologies and reagents were adapted to address challenges related to speed, supply chain security, and cost-effectiveness. acs.org Such adaptations are crucial for enabling the delivery of materials for extensive testing and potential commercialization. acs.org

In the broader context of producing 2-hydrazinylpyridine derivatives, industrial methods are being developed to overcome the limitations of small-scale laboratory preparations. For instance, Chinese patents describe a synthetic process for 2-hydrazinylpyridine derivatives that focuses on improving reaction rates and yields, which are critical for industrial viability. google.com One patented method involves the reaction of a pyridinium halide with hydrazine hydrate in the presence of a specific solvent, which is reported to significantly enhance the reaction's efficiency. google.com

A significant aspect of process optimization involves the selection of appropriate starting materials and reagents that are both cost-effective and readily available on a large scale. For example, the synthesis of the pyridinium halide precursor can be achieved through a hydrogen substitution reaction of a precursor compound in the presence of an alkali and a catalyst, a method designed to reduce the generation of waste. google.com

The choice of solvent is another critical parameter in scaling up the synthesis of hydrazinylpyridines. While laboratory syntheses might employ a range of solvents, industrial processes often favor those that are easily recoverable and have a good safety profile. For instance, the use of tertiary amines as a solvent in the reaction between a pyridinium halide and hydrazine hydrate has been shown to be beneficial for the reaction's progress. google.com

The table below outlines key parameters and considerations in the process optimization and scale-up of hydrazinylpyridine synthesis, based on available research findings.

Table 1: Process Optimization Parameters for Hydrazinylpyridine Synthesis

| Parameter | Laboratory-Scale Consideration | Scale-Up Consideration | Research Finding |

| Starting Material | High purity, often commercially available in small quantities. | Cost-effective, readily available from multiple suppliers, stable supply chain. | The synthesis of the pyridinium halide precursor can be achieved through a hydrogen substitution reaction, which is a cost-effective method. google.com |

| Solvent | Wide range of solvents can be used based on optimal reaction conditions. | Solvent recovery and recycling, safety profile, and environmental impact are critical. | The use of tertiary amines as a solvent has been found to improve reaction rates and yields in the synthesis of 2-hydrazinylpyridine derivatives. google.com |

| Reaction Temperature | Precisely controlled, often at a small scale. | Heat transfer and temperature control in large reactors need to be carefully managed. | A reaction temperature of 100-150 °C is cited in one industrial process for the synthesis of 2-hydrazinylpyridine derivatives. google.com |

| Catalyst | High-activity catalysts are often used, with less emphasis on cost. | Catalyst cost, lifespan, and ease of separation from the product are major factors. | The selection of a specific catalyst in the hydrogen substitution reaction for the pyridinium halide precursor leads to high selectivity and yield. google.com |

| Work-up and Purification | Chromatography is common. | Crystallization, filtration, and distillation are preferred for large-scale purification. | Post-reaction treatment in an industrial process involves cooling for crystallization, centrifugation, and drying of the final product. google.com |

| Yield and Purity | Maximizing yield is a primary goal. | Consistent yield and high purity are essential for product quality and cost-effectiveness. | An industrial process for a 3-chloro-2-hydrazinopyridine (B1363166) derivative reports a purity of 99.7% and a yield of 95%. google.com |

Furthermore, post-reaction processing is a critical step in manufacturing. In an industrial setting, this can involve cooling the reaction mixture to induce crystallization, followed by centrifugation to isolate the solid product. The resulting material is then typically washed and dried under specific conditions, such as in a double-cone dryer at a controlled temperature and pressure, to ensure the final product meets the required specifications. google.com The mother liquor from the centrifugation can be collected for solvent recovery and rectification, which is an important consideration for both cost and environmental reasons. google.com

The evolution of a synthetic process from the laboratory to manufacturing is a multi-faceted endeavor that requires a holistic approach, balancing chemical efficiency with economic and logistical realities.

Reactions Involving the Hydrazine Moiety

The hydrazine group (-NHNH2) is a key reactive site in this compound, participating in oxidation, reduction, and condensation reactions.

Oxidation Reactions Leading to Azo and Azoxy Derivatives

The hydrazine moiety of this compound can be oxidized to form the corresponding azo (-N=N-) or azoxy (-N=N+(O-)-) compounds. smolecule.com Common oxidizing agents used for this transformation include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. These reactions are significant for the synthesis of various nitrogen-containing heterocyclic compounds. The specific product formed, whether an azo or azoxy derivative, can often be controlled by the choice of oxidizing agent and reaction conditions.

Reduction Reactions Forming Hydrazones or Amines

The reduction of the hydrazine group in this compound can lead to the formation of either hydrazones or amines, depending on the reducing agent and the substrate. smolecule.com For instance, reaction with an appropriate carbonyl compound under reductive conditions can yield a hydrazone. More vigorous reduction, for example with reagents like titanium(III) trichloride, can cleave the N-N bond to produce the corresponding amine, 4-fluoro-2-aminopyridine. rsc.org

Condensation Reactions: Formation of Schiff Bases and Related Imines

The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-NH-). nih.govdergipark.org.trscience.gov These reactions are a type of Schiff base formation and are fundamental in the synthesis of a wide array of derivatives with potential biological activities. dergipark.org.trnih.govresearchgate.netresearchgate.net The reaction is typically carried out by refluxing the hydrazine with the carbonyl compound in a suitable solvent like ethanol. nih.gov The resulting imine bond is a key structural feature in many pharmacologically active molecules. nih.govdergipark.org.tr

Reactivity of the Fluoro Substituent

The fluorine atom on the pyridine ring also plays a crucial role in the reactivity of this compound, primarily through nucleophilic displacement and participation in cross-coupling reactions.

Nucleophilic Displacement of the Fluorine Atom

The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netepfl.ch The electron-withdrawing nature of the pyridine nitrogen and the fluorine itself activates the ring towards attack by nucleophiles. The 4-position is often the preferred site for nucleophilic attack in such systems. researchgate.net This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles, such as amines, alkoxides, and thiols. For instance, reaction with hydrazine hydrate can lead to the displacement of the fluorine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, if applicable to C-F bond)

While the carbon-fluorine bond is the strongest single bond to carbon, making its activation challenging, palladium-catalyzed cross-coupling reactions involving the activation of C-F bonds in fluoroaromatic compounds have been developed. worktribe.com These reactions are powerful tools for forming carbon-carbon bonds.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. diva-portal.orgharvard.edujsynthchem.com While aryl chlorides and bromides are more common substrates, examples of Suzuki reactions involving C-F bond activation in electron-deficient aromatic systems exist. worktribe.comdiva-portal.org The presence of activating groups on the pyridine ring can facilitate the oxidative addition of palladium to the C-F bond, a key step in the catalytic cycle. worktribe.comnih.gov

Sonogashira Reaction: The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. organic-chemistry.orgresearchgate.net Similar to the Suzuki reaction, activating the C-F bond for Sonogashira coupling is difficult but has been achieved, particularly with highly activated fluoroarenes. worktribe.comorganic-chemistry.org This reaction allows for the introduction of an alkynyl group at the 4-position of the pyridine ring. wiley-vch.deworktribe.com

Cyclization Reactions for Heterocyclic Compound Synthesis

The hydrazine group in this compound is a potent nucleophile, enabling its participation in a range of cyclization reactions to form various heterocyclic compounds. These reactions are fundamental to the construction of diverse molecular scaffolds.

The reaction of hydrazinopyridines with 1,3-dicarbonyl compounds is a well-established and general method for the synthesis of pyrazole (B372694) derivatives. researchgate.netorganic-chemistry.org This transformation, known as the Knorr pyrazole synthesis, involves the condensation of the hydrazine with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

While direct experimental data for the reaction of this compound with 1,3-diketones is not extensively documented in the reviewed literature, the general reactivity of hydrazinopyridines suggests a similar pathway. semanticscholar.org The cyclocondensation of 2-hydrazinopyridine (B147025) derivatives with various diketones is a known method for preparing pyrazolyl-pyridines. semanticscholar.orgresearchgate.net For instance, the reaction of 2,6-bis-hydrazinopyridine with diketones is utilized to synthesize 2,6-bis-pyrazolylpyridines. researchgate.net It is therefore highly probable that this compound would react analogously with a variety of 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or benzoylacetone, to yield the corresponding 2-(pyrazol-1-yl)-4-fluoropyridine derivatives. The reaction conditions would likely involve heating the reactants in a suitable solvent, such as ethanol or acetic acid.

The general scheme for this transformation is depicted below:

Table 1: Plausible Reaction of this compound with 1,3-Diketones

| Reactant 1 | Reactant 2 (1,3-Diketone) | Plausible Product |

| This compound | Acetylacetone | 4-Fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine |

| This compound | Benzoylacetone | 4-Fluoro-2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)pyridine |

| This compound | Dibenzoylmethane | 4-Fluoro-2-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine |

The synthesis of pyrazinyl-pyridine systems from this compound is less direct. Pyrazinyl-pyridines are typically synthesized through cross-coupling reactions or condensation of aminopyridines with dicarbonyl compounds. A potential, though less common, pathway could involve the transformation of the hydrazine group into another functional group that could then participate in a pyrazine (B50134) ring formation. However, direct cyclization of this compound to a pyrazinyl-pyridine system is not a commonly reported transformation.

The synthesis of fused Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]pyridine scaffolds is a significant area of research due to the prevalence of this heterocyclic core in biologically active molecules. nih.govresearchgate.netsemanticscholar.org 2-Hydrazinopyridines are key precursors for the construction of this ring system. nih.govresearchgate.netarkat-usa.org Several synthetic strategies have been developed, many of which are applicable to substituted hydrazinopyridines like this compound.

One common method involves the reaction of a 2-hydrazinopyridine with a carboxylic acid or its derivative. researchgate.netgoogle.com For example, the reaction of 2-hydrazinopyridine with carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride or under microwave irradiation can lead to the formation of the triazolopyridine ring. google.com Another approach utilizes the reaction of 2-hydrazinopyridines with aldehydes to form hydrazones, which are then oxidatively cyclized to the triazolopyridine system using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). arkat-usa.org

A modified Mitsunobu reaction has also been reported for the synthesis of triazolopyridines from acylated 2-hydrazinopyridines under mild conditions. semanticscholar.orgresearchgate.net Furthermore, a one-pot synthesis from 2-hydrazinopyridine and aldehydes has been developed. researchgate.net The reaction of 2-hydrazinopyridines with isothiocyanates, followed by in-situ desulfurization, provides a route to 3-amino- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]pyridines. acs.org

Given these established methods, it is reasonable to extrapolate that this compound would undergo similar transformations to yield 6-fluoro- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]pyridines. The fluorine substituent at the 4-position of the pyridine ring is unlikely to interfere with the cyclization reactions at the N1- and C2-positions.

Table 2: Potential Synthetic Routes to 6-Fluoro- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]pyridines

| Reactant 1 | Reagent(s) | Plausible Product | Reference Analogy |

| This compound | Carboxylic Acid, POCl₃ | 3-Substituted-6-fluoro- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]pyridine | google.com |

| This compound | Aldehyde, DDQ | 3-Substituted-6-fluoro- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]pyridine | arkat-usa.org |

| Acylated this compound | PPh₃, DEAD | 3-Substituted-6-fluoro- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]pyridine | semanticscholar.orgresearchgate.net |

| This compound | Isothiocyanate, Mukaiyama's reagent | 3-Amino-6-fluoro- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-a]pyridine | acs.org |

Exploration of Other Annulation Pathways

Beyond the well-trodden paths to pyrazoles and triazoles, the reactivity of the hydrazine moiety in this compound opens the door to other potential annulation reactions, leading to a wider array of heterocyclic systems. chim.itrsc.org Annulation reactions are ring-forming reactions and are a cornerstone of heterocyclic synthesis.

One area of exploration could be its participation in [3+2] cycloaddition reactions. Hydrazones, which can be readily formed from this compound and aldehydes or ketones, can act as 1,3-dipoles or their precursors in reactions with suitable dipolarophiles. beilstein-journals.org For instance, the in-situ generation of nitrile imines from hydrazonoyl halides (which could potentially be derived from the corresponding hydrazone) and their subsequent reaction with alkenes or alkynes is a powerful method for constructing pyrazoline and pyrazole rings, respectively. beilstein-journals.org

Another potential annulation pathway could involve palladium-catalyzed reactions. There are precedents for palladium-catalyzed annulation reactions involving C-H activation that lead to complex fused ring systems. rsc.org While specific examples with this compound are lacking, its pyridine and potential hydrazone derivatives could be substrates for such transformations, leading to novel polycyclic aromatic systems.

Furthermore, reactions with α,β-unsaturated systems could lead to different heterocyclic cores. For example, the reaction of hydrazines with α,β-unsaturated ketones can lead to pyrazolines, which can be subsequently oxidized to pyrazoles. The specific reaction pathway and resulting product would depend on the reaction conditions and the nature of the unsaturated substrate.

It is important to note that while these pathways are chemically plausible based on the known reactivity of hydrazines and their derivatives, their successful application to this compound would require experimental validation. The electronic influence of the fluorine atom and the pyridine ring would play a crucial role in directing the course of these reactions.

Advanced Applications of 4 Fluoro 2 Hydrazinylpyridine in Organic Synthesis

Utility as a Foundation for Synthesizing Complex Organic Molecules

4-Fluoro-2-hydrazinylpyridine serves as a fundamental starting material for the synthesis of more intricate organic structures. bldpharm.com The presence of both a nucleophilic hydrazine (B178648) moiety and a fluorinated pyridine (B92270) ring allows for a diverse range of chemical transformations. bldpharm.com The hydrazine group readily participates in condensation reactions with carbonyl compounds and can act as a nucleophile in substitution reactions. smolecule.com

The fluorine atom on the pyridine ring influences the molecule's reactivity and provides a site for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity enables chemists to build upon the this compound scaffold in a stepwise and controlled manner, leading to the assembly of complex molecular architectures. afjbs.com The strategic incorporation of this building block has been instrumental in creating libraries of compounds for various screening purposes.

Engineering of Novel Biologically Relevant Heterocyclic Frameworks

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. This compound has proven to be an invaluable tool in the engineering of new, biologically relevant heterocyclic frameworks. nih.gov

Design and Synthesis of Pyridine-Fused Systems

A significant application of this compound lies in the construction of pyridine-fused heterocyclic systems. These fused rings are prevalent in many biologically active molecules. The hydrazine functionality of this compound is key to forming fused ring systems like triazolopyridines. For instance, reaction with appropriate reagents can lead to the formation of Current time information in Bangalore, IN.triazolo[4,3-a]pyridine derivatives, which are known to exhibit a range of biological activities. asianpubs.orgmdpi.com The fluorine substituent can modulate the electronic properties and metabolic stability of the final fused-ring product.

Methodologies for Multi-substituted Pyridine Derivatives

The synthesis of multi-substituted pyridines is a critical area of organic synthesis, as the substitution pattern on the pyridine ring dramatically influences the molecule's biological activity. nih.govrsc.org this compound provides a platform for creating such derivatives. The existing substituents guide the regioselectivity of subsequent reactions, allowing for the controlled introduction of additional functional groups onto the pyridine ring. researchgate.net Methodologies such as cross-coupling reactions can be employed to further functionalize the pyridine core, leading to a diverse array of multi-substituted pyridine derivatives with tailored properties. rsc.org

Precursor in the Development of New Pharmaceutical Agents (Synthetic Design)

The structural motifs accessible from this compound are of significant interest in the design of new pharmaceutical agents. mdpi.com The pyridine ring is a common feature in many approved drugs, and the introduction of a fluorine atom can enhance pharmacological properties such as metabolic stability and binding affinity. smolecule.com The hydrazine group serves as a handle for introducing various pharmacophores and side chains, enabling the systematic exploration of structure-activity relationships (SAR).

Research has demonstrated the use of hydrazinylpyridines as key intermediates in the synthesis of compounds with potential therapeutic applications. For example, derivatives of hydrazinopyridine have been investigated for their potential as antimalarial agents and for other medicinal purposes. mdpi.com The ability to readily modify the structure of this compound makes it a valuable precursor in the iterative process of drug design and optimization.

Contributions to Agrochemical Development via Novel Chemical Entity Synthesis

The principles that make this compound valuable in pharmaceutical research also extend to the development of new agrochemicals. The introduction of fluorine into agrochemical candidates can significantly enhance their efficacy and selectivity. researchgate.netnih.gov Fluorinated compounds often exhibit improved metabolic stability and transport properties in plants. smolecule.com

The synthesis of novel chemical entities derived from this compound allows for the creation of new herbicides, fungicides, and insecticides. researchgate.net The pyridine core is a well-established scaffold in agrochemistry, and the ability to generate diverse libraries of fluorinated pyridine derivatives from this precursor is a powerful strategy for discovering new and effective crop protection agents.

Coordination Chemistry of 4 Fluoro 2 Hydrazinylpyridine and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The design of effective ligands is a foundational aspect of coordination chemistry, aiming to control the geometry, stability, and reactivity of metal complexes. orientjchem.orgnih.gov Ligands like 4-Fluoro-2-hydrazinylpyridine are designed based on principles that fine-tune their electronic and steric properties to achieve desired functionalities in the resulting complexes. orientjchem.org The presence of multiple donor atoms (nitrogen atoms of the pyridine (B92270) ring and the hydrazine (B178648) group) allows this compound to act as a chelating agent, forming a stable ring structure with a metal ion. researchgate.net

Hydrazones, which can be formed from hydrazinylpyridines, are known to coordinate with metal ions via the azomethine nitrogen. researchgate.net this compound itself typically functions as a bidentate ligand. It coordinates to a metal center through the nitrogen atom of the pyridine ring and the terminal nitrogen atom (-NH2) of the hydrazine substituent. This chelation forms a stable five-membered ring, a common feature in complexes of 2-substituted pyridine ligands. The electron-withdrawing fluorine atom at the 4-position influences the electronic properties of the pyridine ring, which can, in turn, affect the strength of the metal-ligand bond. researchgate.net This dual bonding mode, involving both a standard coordinate bond and potentially other interactions, helps stabilize the ligand's coordination to the metal. acs.org

The coordination behavior of such ligands can be tailored by modifying the substituents. researchgate.net For instance, the hydrazine moiety can be condensed with aldehydes or ketones to form Schiff base ligands, which introduces an imine nitrogen as an additional coordination site, potentially leading to tridentate ligands. eurjchem.com This versatility makes hydrazinylpyridines valuable building blocks for creating complex coordination compounds with tailored properties. semanticscholar.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Palladium(II) complexes are of significant interest due to their catalytic and potential pharmacological properties. researchgate.net The synthesis of palladium(II) complexes with 2-hydrazinopyridine (B147025) (a close analogue of this compound) has been reported. For example, reacting 2-hydrazinopyridine with sodium tetrachloropalladate(II) and other ancillary ligands like oxalate (B1200264) or malonate yields stable palladium complexes. biointerfaceresearch.comresearchgate.net

These complexes, such as [Pd(hzpy)(ox)] (where hzpy = 2-hydrazinopyridine and ox = oxalate), are typically characterized by a square planar geometry around the Pd(II) center, which is common for d8 metal ions. biointerfaceresearch.comresearchgate.net Spectroscopic methods are crucial for characterization.

Infrared (IR) Spectroscopy: In the IR spectrum of a 2-hydrazinopyridine palladium complex, characteristic bands for N-H and NH2 groups appear around 3274 cm⁻¹ and 3159 cm⁻¹, with a band for the C=N bond of the pyridine ring around 1631 cm⁻¹. biointerfaceresearch.com

¹H NMR Spectroscopy: In DMSO-d6, the aromatic protons of the coordinated 2-hydrazinopyridine ligand show signals in the range of δ 6.69–8.38 ppm, while the protons of the N-H and NH2 groups appear around δ 6.70 ppm. biointerfaceresearch.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. For a related ethylenediamine-palladium(II)-pyridine complex, the Pd-N bond lengths were found to be in the range of 2.017–2.042 Å, with a Pd-Cl bond length of 2.320 Å, confirming the square planar coordination. nih.gov

The table below summarizes typical characterization data for a palladium(II) complex with a 2-hydrazinopyridine analogue.

| Technique | Observation | Interpretation | Reference |

| IR Spectroscopy | Bands at ~3274, ~3159, ~1631 cm⁻¹ | Stretching vibrations of N-H/NH₂ and pyridine C=N groups, indicating ligand coordination. | biointerfaceresearch.com |

| ¹H NMR | Aromatic signals at δ 6.69-8.38 ppm | Confirms the presence of the pyridine ring in the complex. | biointerfaceresearch.com |

| FAB-MS | m/z = 302 for [Pd(hzpy)(ox)] | Corresponds to the molecular ion (M⁺-H), confirming the complex's composition. | biointerfaceresearch.com |

| Geometry | Square Planar | Typical for Pd(II) complexes, suggested by spectroscopic and thermal studies. | biointerfaceresearch.comresearchgate.net |

This data is for the analogue complex [Pd(hzpy)(ox)] and serves as a representative example.

Beyond palladium, this compound and its derivatives can form complexes with a wide range of other transition metals, including copper(II), nickel(II), and zinc(II). jscimedcentral.commdpi.com The synthesis generally involves reacting the ligand with the corresponding metal chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol. eurjchem.com

These ligands can act as bidentate or tridentate donors, forming complexes with various geometries. eurjchem.com For example, Schiff bases derived from hydrazones often form stable complexes with Cu(II) and Ni(II). mdpi.com Nickel(II), with its d8 electron configuration, can form square planar, tetrahedral, or octahedral complexes depending on the ligands. jscimedcentral.com Copper(I), a d10 ion, also forms stable complexes with N-containing ligands. jscimedcentral.com The resulting complexes are often paramagnetic if they contain unpaired electrons. jscimedcentral.com The specific geometry and coordination number are influenced by the metal ion, the ligand structure, and the reaction conditions. jscimedcentral.comwikipedia.org

Theoretical Elucidation of Metal-Ligand Bonding and Electronic Structure

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and the electronic structure of complexes. biointerfaceresearch.comunicam.it These studies provide insights that complement experimental findings.

For palladium(II) complexes with 2-hydrazinopyridine, DFT calculations at the B3LYP/SDD level have been used to optimize the geometry of the complexes, confirming the distorted square planar structure suggested by experimental data. biointerfaceresearch.comresearchgate.net Natural Bond Orbital (NBO) analysis is employed to investigate the charge transfer and bonding interactions between the ligand and the metal. This analysis shows that the coordination bonds are formed by the donation of electrons from the lone pairs of the ligand's nitrogen atoms to the s and d orbitals of the palladium ion. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to determine the electronic properties and reactivity of the complexes. researchgate.net The energy gap between the HOMO and LUMO provides information about the complex's stability and electronic transitions. researchgate.net For instance, a smaller energy gap can lead to a red-shift in the electronic absorption spectrum. researchgate.net

The table below outlines key theoretical parameters derived from DFT studies on analogous metal-hydrazinopyridine complexes.

| Theoretical Method | Parameter Studied | Finding | Reference |

| DFT (B3LYP/SDD) | Geometric Optimization | Confirms a distorted square planar geometry for Pd(II) complexes. | biointerfaceresearch.comresearchgate.net |

| NBO Analysis | Metal-Ligand Bonding | Electron donation occurs from nitrogen lone pairs of the ligand to the s and d orbitals of the metal. | researchgate.net |

| FMO Analysis | HOMO-LUMO Gap | Determines electronic stability and reactivity; substituent changes affect the energy gap. | researchgate.net |

| TD-DFT | Electronic Spectra | Used to calculate and assign electronic transitions observed in UV-Vis spectra. | biointerfaceresearch.com |

Exploration of Coordination Complexes in Catalysis and Materials Science

Coordination complexes of substituted pyridines are widely explored for their applications in catalysis and materials science. orientjchem.orgijraset.com The tunability of their electronic and steric properties makes them suitable for a variety of functions. orientjchem.org

In catalysis , palladium complexes are renowned for their high efficiency in cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org Palladium precatalysts containing specialized ligands are used to couple aryl halides with boronic acids, a fundamental transformation in organic synthesis. acs.org While specific catalytic applications for this compound complexes are not widely documented, related palladium-phosphine and palladium-N-heterocyclic carbene complexes demonstrate exceptional activity, enabling reactions even with challenging substrates at room temperature. acs.org The design of the ligand is critical for stabilizing the catalytic species and promoting efficient turnover. ijraset.com

In materials science , coordination complexes are building blocks for functional materials like metal-organic frameworks (MOFs) and coordination polymers. orientjchem.orgsolubilityofthings.com These materials have applications in gas storage, separation, and sensing. orientjchem.org The choice of metal and the design of the organic linker, such as a functionalized pyridine ligand, allow for the precise tuning of the material's pore size, surface area, and chemical properties. orientjchem.org Furthermore, transition metal complexes, including those with pyridine-based ligands, are investigated for their photoluminescent properties, which are useful in the development of OLEDs, sensors, and bioimaging agents. acs.orgijraset.com The fluorine substituent on the this compound ligand could potentially be used to tune the photophysical properties of such materials. semanticscholar.org

Theoretical and Computational Investigations of 4 Fluoro 2 Hydrazinylpyridine

Density Functional Theory (DFT) Based Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. bakhtiniada.ru This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, including heterocyclic compounds like pyridine (B92270) derivatives. nih.gov DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and analyze electronic properties, providing a comprehensive understanding of the molecule's intrinsic characteristics. biointerfaceresearch.com Studies on similar structures, such as hydrazone-pyridine compounds, frequently employ the B3LYP functional combined with basis sets like 6-311G(d,p) to compute structural and electronic parameters. nih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are used to map the distribution of electrons and determine the energies of the molecular orbitals. researchgate.net Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com According to FMO theory, the HOMO is the primary electron donor, while the LUMO is the primary electron acceptor. numberanalytics.comresearchgate.net

For 4-Fluoro-2-hydrazinylpyridine, the HOMO is expected to be localized mainly on the electron-rich hydrazinyl group (-NHNH2) and the pyridine ring's nitrogen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the pyridine ring's carbon atoms, particularly those influenced by the electron-withdrawing fluorine atom, marking them as potential sites for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: The following data is representative of typical values for similar heterocyclic compounds and serves for illustrative purposes.

| Parameter | Energy (eV) | Description |

| E_HOMO | -6.46 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -2.66 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.80 | E_LUMO - E_HOMO; indicates chemical reactivity |

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. nih.gov

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound. biointerfaceresearch.com This allows for the assignment of characteristic peaks in the experimental IR spectrum, such as the N-H stretching of the hydrazinyl group, C-F stretching, and the various C-N and C=C vibrations of the pyridine ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure. For instance, the fluorine atom's position would significantly influence the chemical shifts of adjacent protons and carbons on the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. biointerfaceresearch.comias.ac.in This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to transitions between molecular orbitals (e.g., n→π* or π→π* transitions). biointerfaceresearch.com For this compound, transitions involving the pyridine ring and the hydrazinyl lone pairs would be expected.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Hydrazone Derivative Note: This table illustrates the typical correlation between calculated and experimental values for validation purposes.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C=N Stretch | 1645 | 1640 |

| Pyridine Ring Stretch | 1580 | 1575 |

| C-F Stretch | 1255 | 1250 |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions. By modeling reaction pathways, researchers can identify intermediates and, crucially, the high-energy transition states that govern reaction rates. acs.org For this compound, such studies could elucidate the mechanisms of its synthesis or its subsequent reactions. For example, the reaction of a dihalopyridine with hydrazine (B178648) hydrate (B1144303) to form the target molecule involves regioselectivity that can be explained by calculating the activation energies for different attack pathways. DFT calculations can pinpoint the geometry of the transition state and its associated energy barrier, providing a quantitative understanding of why one reaction pathway is favored over another. acs.org

Table 3: Key Parameters from a Computational Reaction Study

| Parameter | Description |

| Reactant/Product Geometry | Optimized 3D structures of starting materials and products. |

| Transition State (TS) Geometry | The specific molecular structure at the peak of the energy barrier. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical tools that correlate the chemical structure of compounds with their reactivity or other properties. ontosight.ai These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using statistical or machine learning algorithms to create a predictive equation. nih.govnih.gov

A QSRR model could be developed for a series of substituted 2-hydrazinylpyridines, including this compound, to predict properties like chromatographic retention times, pKa values, or even biological activity. nih.govresearchgate.net The process involves calculating descriptors that encode steric, electronic, and hydrophobic features of the molecules. Algorithms such as Multiple Linear Regression (MLR) or more advanced methods like Support Vector Machines (SVM) are then employed to build the model. uliege.be The resulting model can predict the reactivity of new, unsynthesized compounds, accelerating research and development. ontosight.ai

Table 4: Common Molecular Descriptors Used in QSRR Modeling

| Descriptor Type | Example(s) | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Volume | 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and charge distribution. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity. |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling, often using force fields (a method known as molecular mechanics), is employed to study the three-dimensional shapes (conformations) of molecules and how they interact. schrodinger.com For this compound, conformational analysis is important for understanding the spatial orientation of the hydrazinyl group relative to the pyridine ring. The rotation around the C-N bond can lead to different conformers with varying stabilities, which can be assessed computationally. researchgate.net

Furthermore, these models are excellent for studying intermolecular interactions that dictate how molecules pack in the solid state or interact in solution. researchgate.net For this compound, key interactions would include:

Hydrogen Bonding: The N-H protons of the hydrazinyl group can act as hydrogen bond donors, while the pyridine nitrogen and the second nitrogen of the hydrazinyl group can act as acceptors. This can lead to the formation of dimers or extended chains in the crystal lattice. researchgate.net

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction that contributes to crystal stability.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom can also influence molecular packing.

Software like MacroModel utilizes various force fields (e.g., OPLS, AMBER, MMFF) to perform conformational searches and energy minimizations to identify the most stable structures and interaction motifs. schrodinger.com

Derivatization Strategies and Analytical Methodologies Leveraging Hydrazinylpyridines

Application as Derivatization Reagents in Mass Spectrometry

Chemical derivatization is a key strategy in mass spectrometry (MS) to enhance the ionization efficiency and detection sensitivity of analytes that otherwise exhibit poor MS response. Hydrazine-based reagents are particularly effective for this purpose, and the structural features of 4-Fluoro-2-hydrazinylpyridine make it an analogous candidate for such applications. nih.govnih.gov

The hydrazine (B178648) group (-NHNH₂) is highly nucleophilic and reacts readily with the electrophilic carbon of a carbonyl group (C=O) in aldehydes and ketones. This condensation reaction forms a stable hydrazone derivative. quizlet.comrsc.org This process is fundamental to reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is widely used for the detection and quantification of carbonyl compounds. nih.govnih.govyoutube.com

By analogy, this compound can serve as a potent derivatization agent. The reaction introduces a pyridine (B92270) ring into the analyte molecule. The nitrogen atom in the pyridine ring is basic and can be easily protonated, leading to a permanently charged derivative. This pre-charged tag significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), resulting in much higher sensitivity and lower limits of detection. researchgate.net The presence of the fluorine atom can also be exploited in certain MS applications for mass-tagging.

The reaction proceeds as follows:

Analyte (Aldehyde/Ketone) + this compound → 4-Fluoro-2-pyridylhydrazone + H₂O

This strategy has been successfully demonstrated with similar compounds like 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (B107646) (HQ), which significantly improve the LC-MS/MS analysis of steroids and other metabolites containing carbonyl groups. nih.govnih.govmdpi.com

While direct reaction with carboxylic acids is less common for hydrazines, derivatization can be achieved through a multi-step process. Typically, the carboxylic acid is first activated using a coupling agent, such as a carbodiimide (B86325) or a combination of triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS). This activation step converts the hydroxyl group of the carboxylic acid into a good leaving group, forming a reactive intermediate. nih.gov

This activated intermediate then readily reacts with the nucleophilic hydrazine group of this compound to form a stable hydrazide derivative.

The reaction sequence is:

R-COOH + Activating Agents → [Activated Intermediate]

[Activated Intermediate] + this compound → R-CO-NH-NH-Pyridine-4-F (Hydrazide derivative)

Similar to the derivatization of carbonyls, this process attaches a readily ionizable pyridine tag to the carboxylic acid, substantially improving its detection in positive-ion ESI-MS. nih.gov The reagent 2-hydrazinoquinoline (HQ) has proven effective for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples using this approach. nih.govmdpi.com

Development of Biochemical Probes and Enzyme Inhibitors (Synthesis and Characterization)

The structural motifs present in this compound are valuable in medicinal chemistry and chemical biology. The fluorinated pyridine ring can engage in specific binding interactions within protein active sites, while the hydrazine group provides a reactive handle for covalent modification or the formation of stable hydrazone linkages.

Hydrazine and hydrazide derivatives are known to possess a wide range of biological activities and are used as scaffolds for designing enzyme inhibitors. researchgate.net For instance, various hydrazine derivatives have been explored as inhibitors for enzymes like acetylcholinesterase and α-glucosidase. nih.gov The synthesis typically involves reacting the hydrazine moiety with an appropriate electrophile to generate a library of candidate inhibitors.

Furthermore, the incorporation of fluorine into potential drug molecules is a common strategy to enhance their metabolic stability, binding affinity, and bioavailability. researchgate.net Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its interaction with enzyme targets. researchgate.netnih.gov Specifically, fluorinated functional groups have been instrumental in the design of "suicide substrates" and "transition state analogue" inhibitors for various enzyme classes, including serine proteases and glycosidases. nih.gov The this compound scaffold, therefore, represents a promising starting point for the synthesis of novel, potent, and selective enzyme inhibitors.

Spectroscopic and Crystallographic Characterization of Derivatives

The analysis and confirmation of the structures of new derivatives are critical. Spectroscopic and crystallographic techniques provide detailed insights into the molecular geometry, bonding, and electronic properties of compounds derived from this compound.

¹H and ¹³C NMR spectroscopy are essential tools for characterizing the derivatives of this compound. scielo.br The formation of a hydrazone, for example, results in a new C=N double bond and the appearance of a characteristic signal for the imine proton in the ¹H NMR spectrum.

For the 4-fluoropyridine (B1266222) ring system, the protons exhibit a distinct splitting pattern. nih.gov The fluorine atom at the C4 position will couple with the adjacent protons at C3 and C5, and also show longer-range coupling to the proton at C6. ¹⁹F NMR is also a powerful tool, providing a sensitive probe to monitor chemical changes and binding events. nih.govrsc.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment.

Table 1: Expected ¹H NMR Chemical Shift Ranges for a 4-Fluoropyridine System

| Proton Position | Typical Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-3 | ~6.8 - 7.2 | Doublet of doublets (dd) |

| H-5 | ~6.8 - 7.2 | Doublet of doublets (dd) |

| H-6 | ~8.0 - 8.3 | Doublet (d) |

Note: Actual chemical shifts can vary significantly based on the solvent and the nature of the substituent at the 2-position (i.e., the hydrazone or hydrazide derivative). nih.govchemicalbook.com

IR spectroscopy is used to identify key functional groups. The parent this compound will show characteristic N-H stretching vibrations for the -NH₂ group (typically 3200-3400 cm⁻¹). Upon formation of a hydrazone derivative, these bands are replaced by a single N-H stretch, and a new C=N stretching band appears in the region of 1600-1650 cm⁻¹. mdpi.comrsc.org The C-F bond also has a characteristic stretching frequency, usually found in the 1000-1400 cm⁻¹ region.

UV-Vis spectroscopy is particularly useful for monitoring derivatization reactions. The formation of a hydrazone from an aldehyde or ketone and a hydrazine reagent typically results in a new, intense absorption band at a longer wavelength (a bathochromic or red shift) compared to the reactants. researchgate.net This is due to the creation of a more extended conjugated π-electron system. This shift in the absorption maximum is often accompanied by a significant increase in molar absorptivity, which forms the basis for many quantitative colorimetric assays. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Hydrazine derivatives are often employed as derivatizing agents in mass spectrometry to improve the ionization efficiency and sensitivity of the analysis, particularly for compounds containing carbonyl groups (aldehydes and ketones). The hydrazine moiety readily reacts with the carbonyl group to form a stable hydrazone. This derivatization can introduce a readily ionizable group, enhancing the signal in techniques like electrospray ionization (ESI) mass spectrometry.

For instance, studies have explored the use of reagents like 2-hydrazino-1-methylpyridine and 2-hydrazino-4-(trifluoromethyl)-pyrimidine to enhance the detection of steroids in biological samples. nih.govresearchgate.net These reagents improve the ionization efficiency and allow for more sensitive detection. Theoretically, this compound could serve a similar purpose as a derivatization agent. The fluorine atom, being highly electronegative, might influence the chemical reactivity and ionization characteristics of the resulting hydrazone derivative. However, no specific studies detailing the use of this compound as a derivatization agent for HRMS analysis were identified in a thorough review of the scientific literature.

Table 1: Theoretical HRMS Data for a Hypothetical Derivatization Product

The following table presents theoretical exact mass data for a hypothetical reaction product between a generic ketone (Acetone) and this compound. This data is for illustrative purposes only, as no experimental data has been reported.

| Analyte | Derivatizing Agent | Chemical Formula of Product | Theoretical Exact Mass (m/z) [M+H]⁺ |

| Acetone | This compound | C₈H₁₀FN₃ | 168.0931 |

Note: This table is based on theoretical calculations and does not represent experimental findings.

Single Crystal X-ray Diffraction (SC-XRD)

For a compound like this compound, SC-XRD could provide valuable information about its molecular geometry, including the planarity of the pyridine ring and the conformation of the hydrazinyl group. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydrazine group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. The presence of the fluorine atom could also lead to specific intermolecular contacts.

While SC-XRD studies have been conducted on various pyridine derivatives to elucidate their structures and intermolecular interactions, a search of crystallographic databases and the scientific literature did not yield any reports on the single crystal structure of this compound. nih.govresearchgate.net Therefore, no experimental crystallographic data can be presented.

Table 2: Hypothetical Crystallographic Parameters

This table illustrates the type of data that would be obtained from a successful SC-XRD analysis of this compound. The values are placeholders and not based on experimental results.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 9.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 667 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Emerging Research Frontiers and Future Perspectives

Integration with Green Chemistry Principles for Sustainable Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be harsh, inefficient, and environmentally burdensome. ijarsct.co.in Modern chemistry is increasingly driven by the principles of green chemistry, which prioritize sustainability through the use of safer solvents, reduced energy consumption, and minimization of waste. nih.govbenthamscience.com For 4-Fluoro-2-hydrazinylpyridine, future research is geared towards developing synthetic routes that align with these principles.

Key green strategies applicable to its synthesis include:

Catalyst-Free Reactions: Developing multi-component reactions (MCRs) that proceed efficiently without the need for metal catalysts reduces both cost and toxic waste streams. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating, contributing to energy efficiency. nih.gov

Photoredox Catalysis: Employing visible light as a renewable energy source to drive reactions offers a mild and sustainable alternative to thermally activated processes. nih.gov This approach can activate otherwise unreactive C-H bonds, potentially leading to more direct and atom-economical synthetic pathways. researchgate.net

Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a critical aspect of sustainable synthesis. benthamscience.com Some approaches even explore solvent-free conditions. rasayanjournal.co.in

Table 1: Comparison of Hypothetical Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Energy Source | High-temperature reflux | Microwave irradiation, Visible light (photocatalysis) |

| Catalysts | Heavy metals, strong acids/bases | Recyclable catalysts, enzymes, or catalyst-free MCRs |

| Solvents | Halogenated or toxic organic solvents | Water, ethanol, ionic liquids, or solvent-free |

| Atom Economy | Often involves multiple steps with protecting groups | One-pot reactions, direct C-H functionalization |

| Waste Generation | Significant byproducts and solvent waste | Minimized waste, recyclable components |

The future of this compound synthesis lies in methodologies like the thermo-catalytic conversion of renewable feedstocks such as glycerol (B35011) and ammonia (B1221849) over zeolite catalysts, which points toward a more sustainable production pipeline for pyridine compounds. rsc.org

Exploration in Advanced Functional Materials

The unique combination of a pyridine nucleus, a fluorine substituent, and a hydrazinyl functional group makes this compound a promising building block for a new generation of advanced functional materials.

Polymers and Coatings: The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. Fluorinated polymers often exhibit excellent thermal stability, chemical resistance, low surface energy (leading to hydrophobic and oleophobic properties), and unique optical characteristics. researchgate.netmdpi.com The this compound moiety could be polymerized or grafted onto surfaces to create high-performance coatings with enhanced durability and resistance to environmental degradation. researchgate.net The pyridine ring itself can contribute to the polymer's thermal stability and electronic properties.

Electronic Materials: Pyridine-containing conjugated polymers are utilized in electronic devices like organic light-emitting diodes (OLEDs) due to their electron-accepting nature, which facilitates electron transport. ccsenet.org The strong electronegativity of the fluorine atom can further modulate the electronic properties of such materials, potentially tuning the HOMO/LUMO energy levels to optimize device performance. acs.org The hydrazinyl group provides a reactive handle for incorporating the molecule into larger conjugated systems.

Table 2: Potential Roles of Structural Features in Functional Materials

| Structural Feature | Property Conferred | Potential Application Area |

|---|---|---|

| Fluorine Atom | High thermal stability, chemical resistance, low surface energy, high electronegativity. | Protective coatings, low-friction surfaces, electronic materials. |

| Pyridine Ring | Aromatic stability, electron-accepting nature, coordination capability. | Conjugated polymers for OLEDs, sensors, catalysts. |

| Hydrazinyl Group | High reactivity, nucleophilicity, ability to form hydrazones. | Polymerization initiator, cross-linking agent, precursor for dyes and pigments. |

The development of fluorinated polyurethanes and polyimides demonstrates the value of incorporating fluorine to achieve superior material performance for demanding applications in aerospace, electronics, and biomedicine. researchgate.netmdpi.com

Rational Design and Synthesis of New Chemical Entities with Tunable Reactivity

The this compound scaffold is an excellent starting point for the rational design of new molecules with tailored properties. In medicinal chemistry and materials science, modifying a core structure allows for the fine-tuning of its biological activity, reactivity, and physical characteristics. nih.govresearchgate.net

The design process involves strategically altering the molecule at specific positions:

Derivatization of the Hydrazinyl Group: The hydrazinyl moiety is highly versatile and can be readily converted into hydrazones, amides, or further heterocyclic rings like pyrazoles or triazoles. mdpi.comnih.gov This allows for the creation of large libraries of derivatives with diverse shapes, sizes, and functionalities, which is a key strategy in drug discovery. nih.gov

Modulation by the Fluoro Group: The fluorine atom's position influences the electronic environment of the entire ring system. Its strong electron-withdrawing effect can enhance the acidity of nearby protons or influence the regioselectivity of further reactions. chim.it

Table 3: Illustrative Examples of Rational Design for Tunable Properties

| Modification Site | Type of Substituent | Predicted Effect on Reactivity/Properties |

|---|---|---|

| C5 Position of Pyridine | Electron-donating group (e.g., -OCH₃) | Increases electron density of the ring, may enhance nucleophilicity. |

| C5 Position of Pyridine | Electron-withdrawing group (e.g., -NO₂) | Decreases electron density, makes the ring more susceptible to nucleophilic attack. |

| Hydrazinyl Nitrogen | Reaction with an aromatic aldehyde | Forms a stable hydrazone, extending conjugation and altering electronic/optical properties. |

| Hydrazinyl Nitrogen | Acylation | Forms a hydrazide, changing solubility and hydrogen bonding capabilities. |

This approach of creating focused libraries of compounds based on a "privileged scaffold" like pyridine is a cornerstone of modern medicinal chemistry, leading to the discovery of potent agents for a wide range of diseases. scirp.orgrsc.org

Advanced Computational-Experimental Integration in Discovery and Development

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. In silico techniques allow scientists to predict molecular properties, model reaction mechanisms, and screen virtual libraries of compounds before committing to resource-intensive laboratory work. eurekalert.org

For a molecule like this compound, this integrated approach can accelerate discovery in several ways:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic structures, predict reaction pathways, and understand the stability of different isomers and transition states. nih.govresearchgate.net This provides deep mechanistic insights that can guide the optimization of reaction conditions. mdpi.com

Molecular Docking: In drug discovery, computational docking can predict how derivatives of this compound might bind to the active site of a target protein, helping to prioritize which compounds to synthesize for biological testing. nih.gov

Predictive Modeling: In silico tools can estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of virtual compounds, flagging potential issues early in the design phase.

Reaction Discovery: Computational tools can even be used to screen for entirely new types of reactions, suggesting novel ways to synthesize complex fluorinated heterocycles that might not be intuitively obvious. eurekalert.org

Table 4: Role of Computational Methods in the Development of Pyridine Derivatives

| Computational Method | Application in Research & Development |

|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating electronic properties (HOMO/LUMO), predicting spectroscopic data. mdpi.com |

| Molecular Dynamics (MD) | Simulating the interaction of a molecule with its environment (e.g., a solvent or a biological membrane). mdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. |

| Quantitative Structure-Activity Relationship (QSAR) | Building statistical models to correlate chemical structure with biological activity. |

By using computation to guide experimentation, researchers can explore chemical space more efficiently, reduce the number of failed experiments, and ultimately accelerate the development of new molecules and materials based on the this compound scaffold.

Q & A

Q. Table 1: Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.1 (d, J=5 Hz, H-3), δ 5.2 (s, NH₂) | |

| ¹⁹F NMR | δ -110 ppm (s) | |

| IR | 3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。